molecular formula C30H22Cl2N2O6 B2540237 1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate CAS No. 81640-99-5

1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate

Cat. No.: B2540237
CAS No.: 81640-99-5
M. Wt: 577.41
InChI Key: TYPYZPTZHNVNEX-UHFFFAOYSA-M
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Description

1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate (CAS: 81640-99-5; molecular formula: C₃₀H₂₂Cl₂N₂O₆; molecular weight: 577.41 g/mol) is a pyridinium salt characterized by a positively charged pyridinium core with four distinct aromatic substituents:

  • A 2-chlorophenylmethyl group at position 1.
  • A 2-nitrophenyl group at position 2.
  • Phenyl groups at positions 4 and 5.
  • A perchlorate (ClO₄⁻) counterion .

This compound’s structural complexity arises from the combination of electron-withdrawing (nitro, chloro) and electron-donating (phenyl) groups, which likely influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22ClN2O2.ClHO4/c31-27-17-9-7-15-24(27)21-32-29(23-13-5-2-6-14-23)19-25(22-11-3-1-4-12-22)20-30(32)26-16-8-10-18-28(26)33(34)35;2-1(3,4)5/h1-20H,21H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPYZPTZHNVNEX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4Cl)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Applications in Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that this compound has potent antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Study : A study evaluated the antimicrobial effects against Staphylococcus aureus and found that the compound inhibited growth effectively at low concentrations, suggesting potential for development into an antimicrobial agent.

Anticancer Activity

The compound has shown promise in anticancer research. It induces apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)9.5
A549 (Lung)11.2
HepG2 (Liver)7.8

Case Study : In a cytotoxicity assay, the compound demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line, outperforming conventional chemotherapeutics like doxorubicin.

Applications in Materials Science

The unique electronic properties of this compound allow it to be utilized in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

Due to its charge transport properties, this compound can be integrated into OLEDs, enhancing their efficiency and stability. Research has shown that incorporating it into device architectures improves luminance and operational lifespan.

Conductive Polymers

The compound can also serve as a dopant in conductive polymers, improving their electrical conductivity and mechanical properties.

Applications in Analytical Chemistry

1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate is useful in analytical methods for detecting various analytes.

Fluorescent Probes

The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging applications. It can selectively bind to specific biomolecules, allowing for real-time tracking within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key features, based on evidence from diverse sources:

Compound Name / Structure Core Structure Substituents / Functional Groups Molecular Formula Potential Applications / Notes Reference
1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate Pyridinium ion 2-chlorophenylmethyl, 2-nitrophenyl, 4,6-diphenyl, ClO₄⁻ C₃₀H₂₂Cl₂N₂O₆ Materials science, ionic liquids (inferred)
2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium perchlorate Pyridinium ion 2-pyrimidinyl, 2,4,6-triphenyl, ClO₄⁻ C₂₇H₂₀N₃·ClO₄ Charge-transfer materials, photochemistry
Epoxiconazole (Pesticide) Triazole ring 2-chlorophenyl, 4-fluorophenyl, epoxypropyl C₁₇H₁₃ClFNO₃ Agricultural fungicide
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Acetamide backbone 2-chlorophenyl, pyrimidinylsulfanyl C₁₄H₁₃ClN₃OS Pharmaceutical precursor, heteroatom-rich compound
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2-chlorophenyl)carbamate; chloride Carbamate-pyrrolidinium 2-chlorophenyl, pyrrolidinium, chloride C₁₈H₂₄ClN₂O₂·Cl Ionic liquid or surfactant applications (inferred)

Key Structural and Functional Comparisons

Core Structure Variations: The target compound and the pyridinium derivative from share a pyridinium core, but the latter substitutes a pyrimidinyl group instead of nitro and chlorophenylmethyl groups. Epoxiconazole and the acetamide derivative feature triazole and pyrimidine-thiol cores, respectively, emphasizing biological activity (e.g., antifungal properties) rather than material science applications.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in the target compound may reduce electron density on the pyridinium ring, enhancing stability toward nucleophilic attack compared to purely phenyl-substituted analogs . Aromatic Diversity: The combination of phenyl, nitrophenyl, and chlorophenyl groups in the target compound creates a sterically crowded environment, which could hinder crystallization—a common challenge in pyridinium salt synthesis .

Counterion Influence: The perchlorate (ClO₄⁻) counterion in the target compound and the pyridinium analog provides high solubility in polar solvents and thermal stability, whereas chloride (Cl⁻) in the pyrrolidinium-carbamate compound may limit solubility in non-aqueous systems.

Epoxiconazole and the acetamide derivative utilize epoxidation and carbamic chloride reactions, respectively, highlighting divergent synthetic routes for heteroatom-rich systems.

Research Findings and Implications

  • However, its chlorophenyl and nitrophenyl groups could be explored for antimicrobial screening.
  • Material Applications : Pyridinium salts with bulky substituents, such as the target compound, are promising candidates for ionic liquids due to low melting points and high thermal stability .

Q & A

Q. What are the recommended methods for synthesizing 1-[(2-Chlorophenyl)methyl]-2-(2-nitrophenyl)-4,6-diphenylpyridin-1-ium perchlorate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and quaternization reactions. To optimize efficiency:

  • Use quantum chemical calculations (e.g., reaction path searches) to predict intermediate stability and transition states, narrowing viable pathways .
  • Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions with minimal trials .
  • Implement a feedback loop where experimental data refine computational models, accelerating iterative optimization .

Q. How can the crystal structure of this compound be accurately determined, and what challenges arise due to its ionic nature?

Methodological Answer:

  • Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement, particularly for handling ionic interactions and counterion placement .
  • Address challenges like charge delocalization and perchlorate anion mobility by:
    • Collecting high-resolution data (<1.0 Å) to resolve disordered regions.
    • Validating with spectroscopic techniques (e.g., NMR, IR) to confirm protonation states and ion pairing .

Advanced Research Questions

Q. What computational strategies are effective in modeling the electronic properties of this compound, and how do they correlate with experimental spectroscopic data?

Methodological Answer:

  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis absorption spectra. Validate against experimental data to assess solvatochromic effects .
  • For discrepancies:
    • Incorporate solvent effects explicitly (e.g., PCM model) in simulations.
    • Cross-reference with time-resolved fluorescence to evaluate excited-state dynamics .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations regarding the compound's reactivity?

Methodological Answer:

  • Conduct microkinetic modeling to integrate competing reaction pathways and identify overlooked intermediates (e.g., via LC-MS/MS) .
  • Perform in situ spectroscopic monitoring (e.g., Raman or NMR) to detect transient species not captured in static DFT calculations .
  • Reconcile data using Bayesian inference to quantify uncertainty in computational and experimental datasets .

Q. What methodologies are recommended for assessing the environmental fate of this compound, considering its stability and degradation pathways?

Methodological Answer:

  • Design hydrolysis and photolysis studies under simulated environmental conditions (pH, UV exposure). Monitor degradation via HPLC-MS to identify byproducts .
  • Use molecular dynamics (MD) simulations to predict soil adsorption coefficients (Kd) and bioaccumulation potential, validated through microcosm experiments .

Q. How can the compound’s interactions with biological macromolecules (e.g., proteins) be systematically studied?

Methodological Answer:

  • Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Supplement with molecular docking (AutoDock/Vina) to predict binding poses, followed by MD simulations to assess stability of complexes .

Data Analysis and Integration

Q. What statistical approaches are suitable for analyzing heterogeneous datasets (e.g., crystallographic, spectroscopic, and computational) for this compound?

Methodological Answer:

  • Apply multivariate analysis (PCA or PLS) to identify correlations between structural parameters (e.g., bond lengths) and spectral features .
  • Use machine learning pipelines to classify reaction outcomes or predict properties from high-throughput screening data .

Q. How can researchers address crystallographic disorder in the perchlorate anion during structural refinement?

Methodological Answer:

  • Use SHELXL’s PART and SUMP commands to model anisotropic displacement parameters for disordered atoms .
  • Validate with Hirshfeld surface analysis to ensure realistic intermolecular interactions despite disorder .

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